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Compound of Interest

Compound Name: 3-Fluoro-5-azaindole

CAS No.: 1352395-99-3

Cat. No.: B3233266

Get Quote

Executive Summary: The "Metabolic Hardening"
Advantage
In the high-stakes arena of kinase inhibitor discovery, the 3-Fluoro-5-azaindole scaffold

represents a precision-engineered fragment designed to overcome two specific failure modes

of traditional indole-based drugs: oxidative lability and poor aqueous solubility.

While the 7-azaindole scaffold (found in Vemurafenib) is widely recognized, the 5-azaindole

isomer offers a distinct vector for engaging the kinase hinge region. However, the electron-rich

C3 position of the pyrrole ring is a notorious "soft spot" for Cytochrome P450 (CYP)

metabolism.

This guide analyzes how introducing a fluorine atom at the C3 position of the 5-azaindole core

transforms it from a labile hit into a robust lead, comparing it directly against its non-fluorinated

parent and regioisomeric alternatives.

Mechanistic Comparison: The Fluorine Effect
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The strategic value of 3-Fluoro-5-azaindole is best understood through a comparative analysis

of its physicochemical properties relative to standard kinase scaffolds.

Metabolic Stability (The C3 Blockade)
The primary rationale for this scaffold is metabolic blocking. In standard indoles and

azaindoles, the C3 position is highly electron-rich, making it the primary site for CYP-mediated

epoxidation and subsequent ring opening or hydroxylation.

5-Azaindole: Susceptible to rapid CYP3A4 oxidation at C3.

3-Fluoro-5-azaindole: The C-F bond is metabolically inert. The high electronegativity of

fluorine pulls electron density away from the ring system, deactivating the core towards

oxidative attack while sterically blocking the site.

Hinge Binding & Acidity (pKa Modulation)
Kinase inhibitors typically bind to the ATP hinge region via hydrogen bonds.

Acidity: The pyridine nitrogen at position 5 exerts an electron-withdrawing effect, increasing

the acidity of the pyrrole NH (

) compared to indole (

).

Fluorine Impact: The C3-Fluorine further acidifies the NH, potentially strengthening the H-

bond donation to the kinase hinge backbone (typically the carbonyl oxygen of the

"gatekeeper" residue).

Comparative Data Table: Scaffold Properties
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Visualization: Metabolic Blocking & Binding
The following diagram illustrates the "Metabolic Blocking" mechanism where Fluorine prevents

CYP-mediated oxidation, contrasting the stable 3-Fluoro-5-azaindole against the labile 5-

azaindole.
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Figure 1: Mechanism of metabolic stabilization via C3-fluorination, preventing CYP450

degradation.

Experimental Protocols
To validate the performance of 3-Fluoro-5-azaindole derivatives, researchers must utilize

assays that quantify both binding affinity and metabolic stability.

Protocol: Intrinsic Clearance ( ) in Liver Microsomes
This protocol validates the "Metabolic Hardening" claim.

Reagents:

Test Compound (3-Fluoro-5-azaindole derivative)

Reference Compound (Non-fluorinated 5-azaindole analog)

Pooled Human Liver Microsomes (HLM) (20 mg/mL)

NADPH Regenerating System

Workflow:
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Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing

0.5 mg/mL HLM.

Pre-incubation: Incubate at 37°C for 5 minutes.

Initiation: Add NADPH to initiate metabolism.

Sampling: Aliquot 50 µL samples at

min.

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (containing internal

standard).

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(concentration) vs. time. The slope

determines half-life:

.

Success Criteria:

A

increase of >2-fold for the fluorinated compound compared to the non-fluorinated parent
indicates successful metabolic blocking.

Protocol: TR-FRET Kinase Binding Assay
To confirm that fluorination does not sterically hinder binding.

Workflow:

Plate Setup: Use 384-well low-volume white plates.

Inhibitor Addition: Add 5 nL of test compound (serial dilution in DMSO).
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Enzyme Mix: Add 2.5 µL of Kinase/Antibody mixture (e.g., GST-tagged Kinase + Eu-anti-

GST antibody).

Tracer: Add 2.5 µL of AlexaFluor-labeled Tracer (ATP-competitive probe).

Incubation: Incubate for 1 hour at Room Temperature.

Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode

reader (Ex: 340nm, Em: 615nm/665nm).

Data: Calculate

based on the displacement of the tracer.

Synthesis Pathway: Accessing the Scaffold
The synthesis of 3-Fluoro-5-azaindole is more complex than standard azaindoles due to the

introduction of the fluorine atom. A standard robust route involves electrophilic fluorination.
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Figure 2: Synthetic route prioritizing N-protection to avoid over-oxidation during fluorination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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